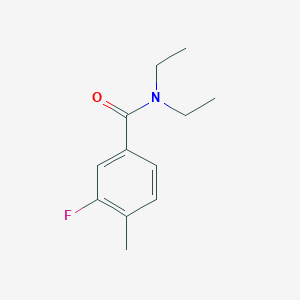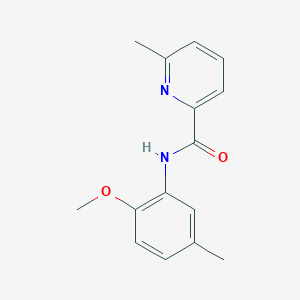![molecular formula C13H13FN2O3 B7474746 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMDD, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various research studies, making it an important molecule to investigate further.
Wirkmechanismus
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the inhibition of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione prevents the growth and replication of cancer cells.
Biochemical and Physiological Effects:
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an antitumor agent. Additionally, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been found to have good oral bioavailability, which is important for the development of drugs that can be taken orally.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high potency and selectivity for thymidylate synthase. However, one limitation is that 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
1. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a combination therapy with other anticancer agents.
2. Developing new analogues of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione with improved potency and selectivity.
3. Conducting in vivo studies to determine the efficacy and safety of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in animal models.
4. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a treatment for other diseases, such as viral infections.
5. Studying the mechanism of resistance to 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in cancer cells.
6. Developing new drug delivery systems to improve the bioavailability and efficacy of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
Synthesemethoden
The synthesis of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 4-fluorobenzyl alcohol with ethyl acetoacetate, followed by cyclization of the resulting intermediate with urea. The final product is obtained by hydrolysis of the ethyl ester group.
Wissenschaftliche Forschungsanwendungen
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential as an antitumor agent. In vitro studies have shown that 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the spread of cancer.
Eigenschaften
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXVLKLBGETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)


![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)